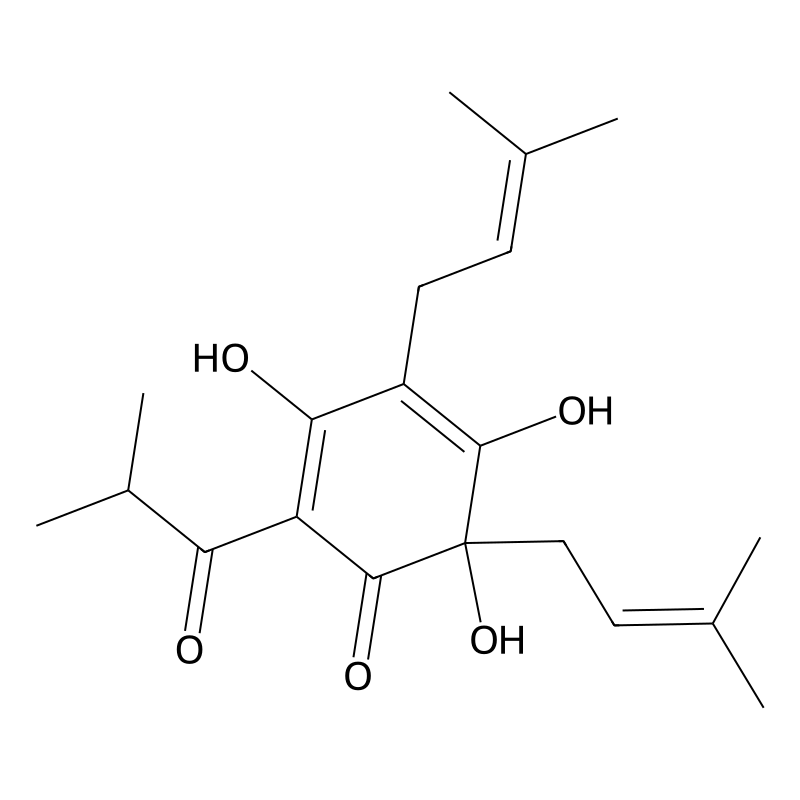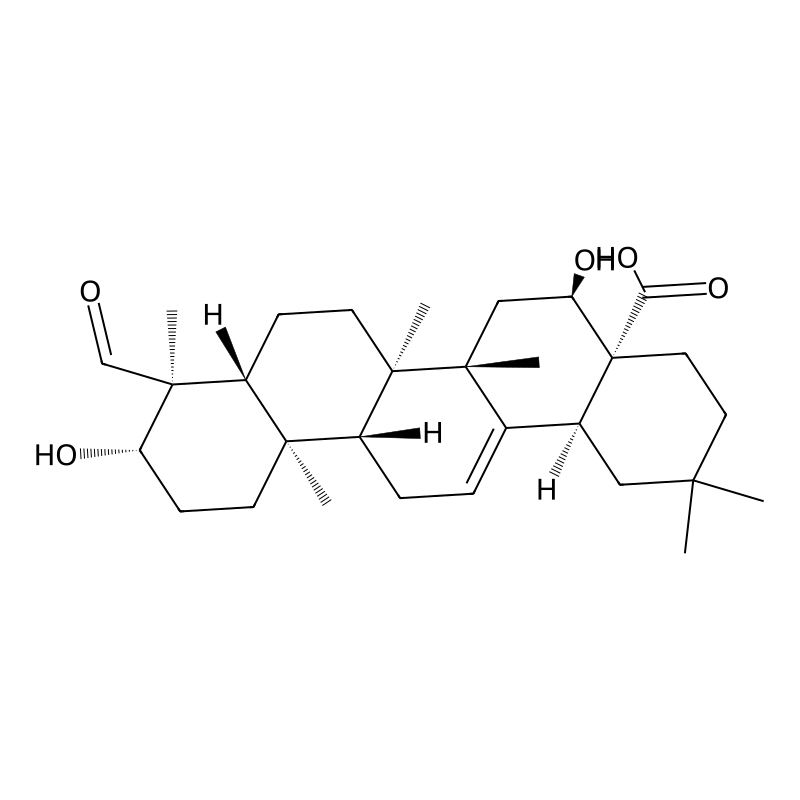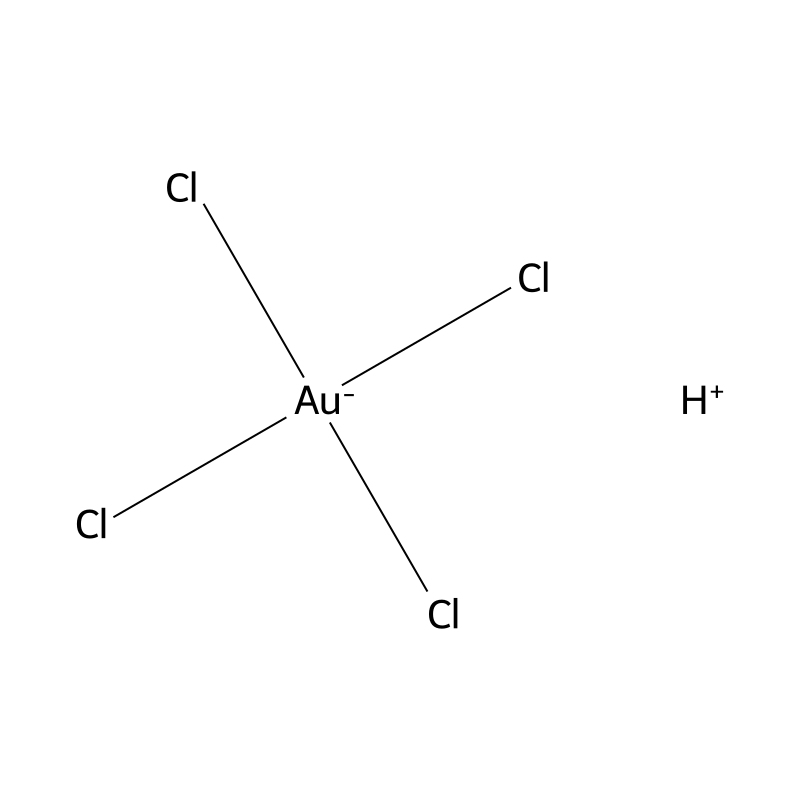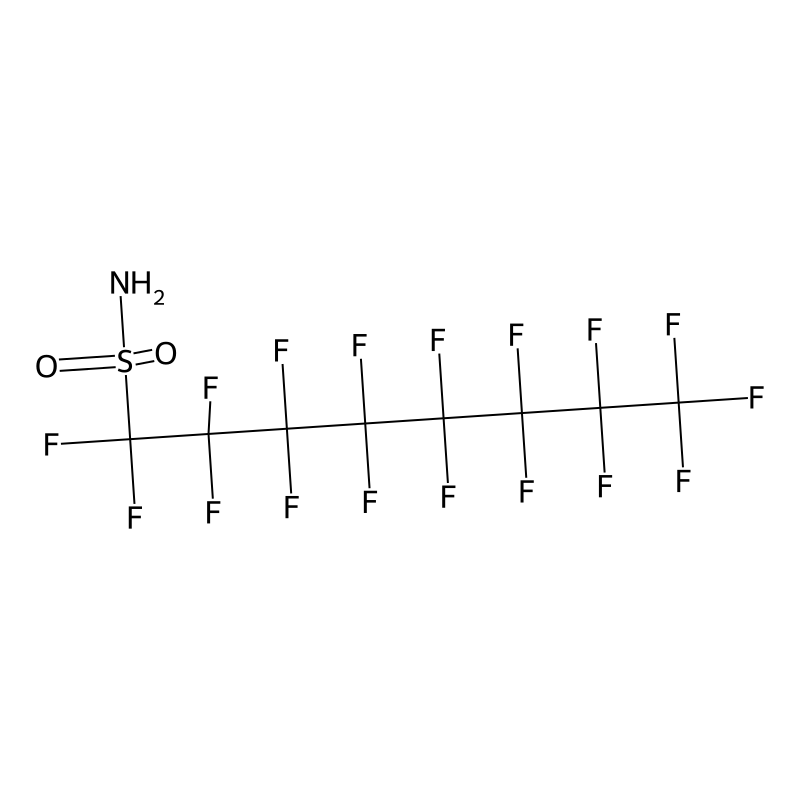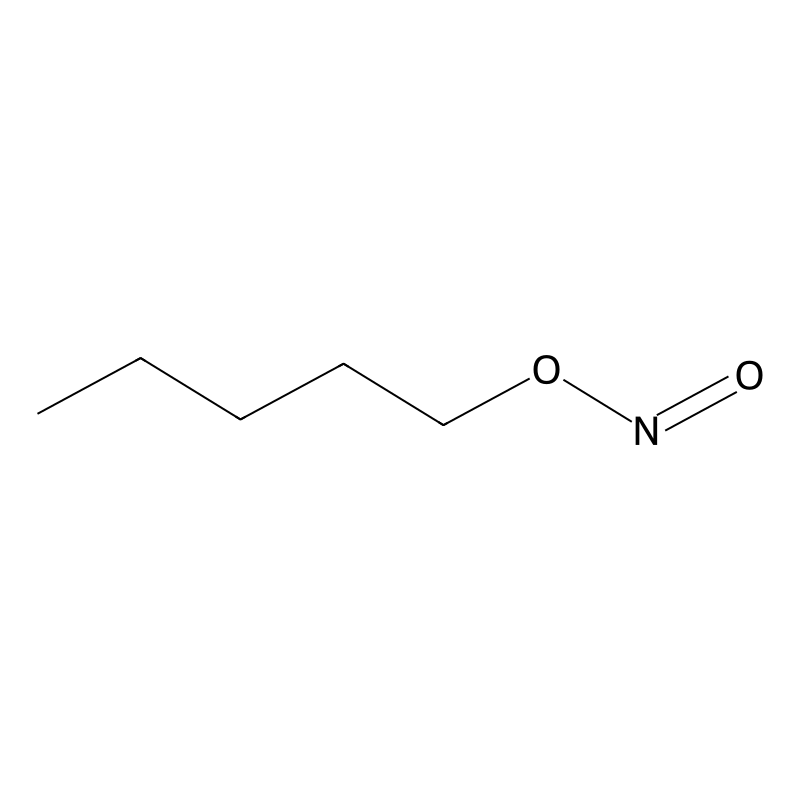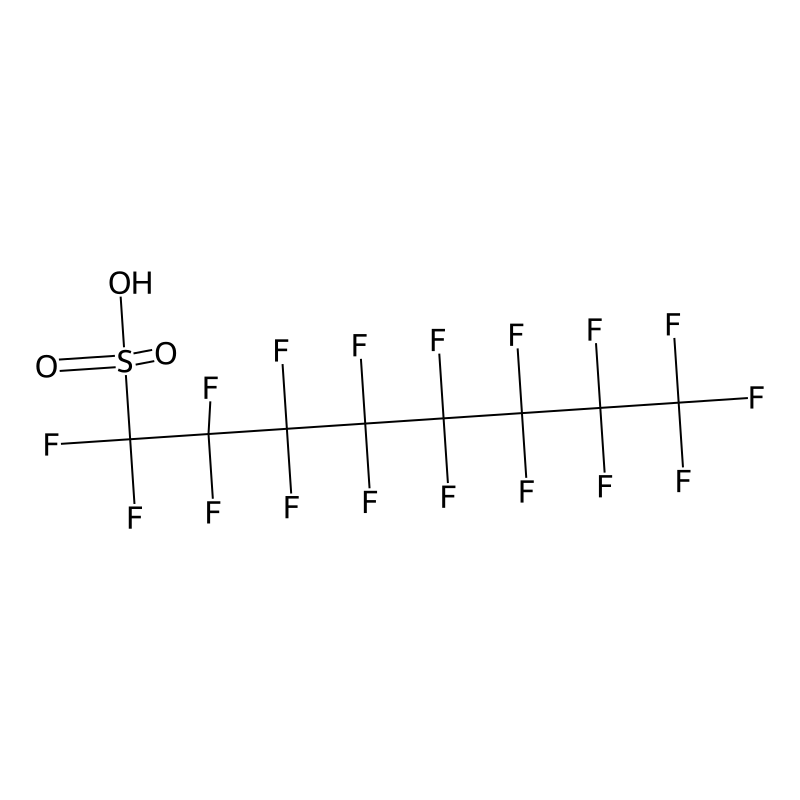Tris(perfluoropentyl)amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Electronics Coolant:
- PTPA's high boiling point (around 215°C) and excellent thermal stability make it a suitable coolant for electronic components in research settings.
- It is particularly valuable for high-powered lasers, supercomputers, and other sensitive equipment that generates significant heat. Source: Wikipedia - Perfluorotripentylamine:
Liquid Extraction:
- PTPA's immiscibility with water and its ability to dissolve various organic compounds make it a useful solvent for liquid-liquid extraction processes in research.
- Scientists can utilize this property to separate desired components from complex mixtures in various research fields, including environmental monitoring, pharmaceutical development, and material science. Source: ResearchGate - Application of perfluorocarbons in liquid-liquid extraction
Biomedical Research:
- PTPA's biocompatibility and ability to carry oxygen have led to its exploration in various biomedical research areas.
- Studies have investigated its potential as a blood substitute and for the development of oxygen carriers for drug delivery and other therapeutic applications. Source: National Institutes of Health - Artificial Oxygen Carriers: Promises and Perils:
Material Science Research:
- PTPA's unique surface properties and ability to self-assemble have made it a valuable tool for material science research.
- Scientists have explored its use in developing novel materials with specific functionalities, such as lubricants, coatings, and self-assembled structures for various applications. Source: ScienceDirect - Perfluorinated amines: Synthesis, properties, and applications
Origin and Significance:
PTPA is not found naturally and is synthesized for industrial applications. Its chemical properties, particularly its high boiling point and stability, make it a useful material in various scientific research fields. For instance, PTPA is used as a heat transfer fluid in high-performance computing systems due to its excellent thermal conductivity and ability to handle extreme temperatures [].
Molecular Structure Analysis
PTPA has the chemical formula N(C₂F₄CF₃)₃. Its key structural features include:
- Perfluorinated Pentyl Groups: Three perfluoropentyl groups (C₂F₄CF₃) are attached to a central nitrogen atom. All the hydrogen atoms on the pentyl chain are replaced with fluorine atoms, giving the molecule its unique properties.
- Strong C-F Bonds: The carbon-fluorine (C-F) bonds are very strong and contribute to the molecule's high thermal and chemical stability [].
- Steric Hindrance: The bulky perfluoropentyl groups create steric hindrance around the nitrogen atom, reducing its basicity compared to typical amines [].
Chemical Reactions Analysis
Synthesis:
Decomposition:
Other Relevant Reactions:
Physical And Chemical Properties Analysis
PTPA's primary function in scientific research is not through a specific mechanism of action within a system. Instead, its value lies in its physical properties, particularly its ability to transfer heat efficiently and remain stable at extreme temperatures.
PTPA is considered to be relatively inert and non-toxic []. However, as with most PFCs, there is limited data on its long-term environmental and health effects. Studies suggest that PTPA may be persistent in the environment due to its strong C-F bonds. Further research is needed to fully understand its potential hazards.
Data Availability:
- Toxicity data for PTPA is limited.
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 38 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 8 of 46 companies with hazard statement code(s):;
H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (12.5%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant

